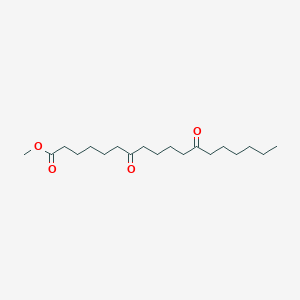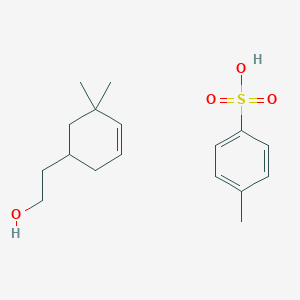![molecular formula C14H17N B14321764 8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 111895-03-5](/img/structure/B14321764.png)
8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . One common approach involves the nucleophilic attack and concomitant intramolecular cyclization of cyclopentane and piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the methodologies used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathways . This inhibition leads to decreased levels of STAT3-dependent proteins, inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: Shares the same bicyclic core but lacks the benzyl group.
8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid: Contains additional functional groups that confer different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
111895-03-5 |
|---|---|
Molekularformel |
C14H17N |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
8-benzyl-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C14H17N/c1-2-5-12(6-3-1)11-15-13-7-4-8-14(15)10-9-13/h1-7,13-14H,8-11H2 |
InChI-Schlüssel |
YYBOLQIVTVSQJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CCC1N2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


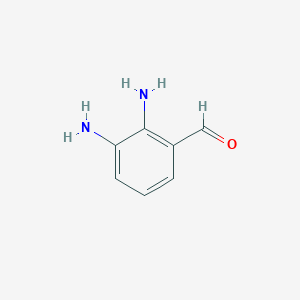
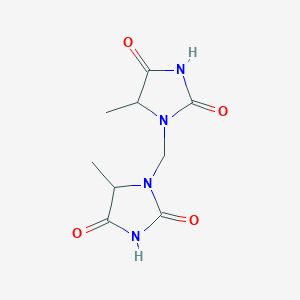
![5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14321713.png)
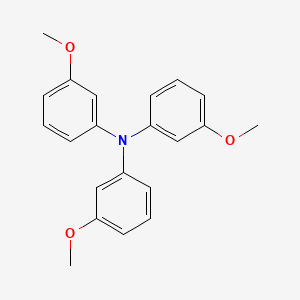
![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
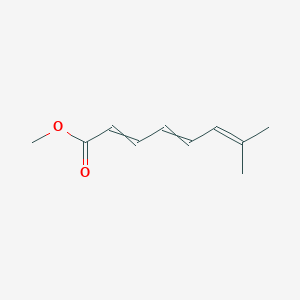

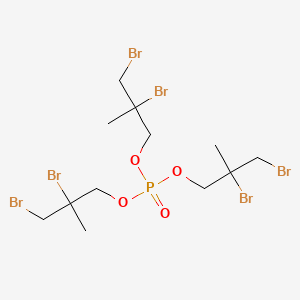
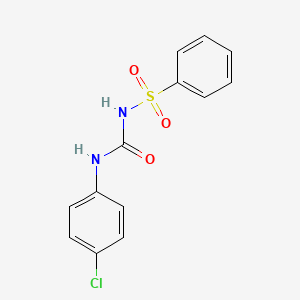
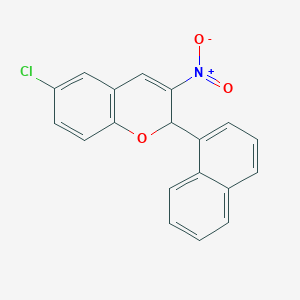
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
